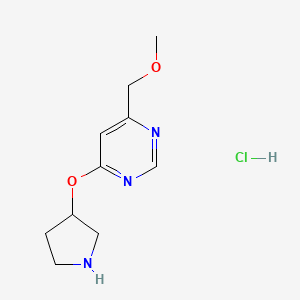

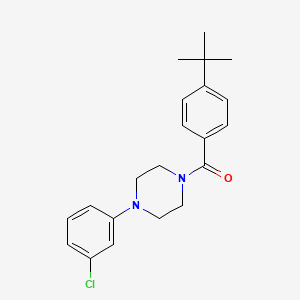

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone is a chemical compound that has gained significant attention in the field of scientific research due to its potential uses as a pharmaceutical drug. This compound is commonly referred to as TCPP and is known to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

- This compound has been studied in the context of flexible organic field effect transistors (OFETs). Researchers synthesized alternating copolymers based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane and various thiophene moieties (such as PBPT, PBPTT, and PBPDT). Among these, PBPTT stands out due to its almost planar molecular structure with extended π-conjugation and an ordered edge-on orientation in a fiber-like film. The symmetric π-stacking effect, facilitated by the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone, contributes to its excellent performance in flexible OFET devices. These devices exhibit a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an impressive on/off ratio of 10⁴ .

- In the realm of photolithography, the presence of a tert-butyl group on the benzene ring of certain compounds, including our target molecule, influences their behavior. Specifically, sulfonium photoacid generators (PAGs) with a tert-butyl group exhibit higher susceptibility to photo-induced cleavage. This property leads to higher quantum yields and faster reaction rate constants, making them valuable in photolithographic processes .

- The compound has been utilized in the synthesis of novel diamines. For instance, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether (a diamine derived from 2-tert-butylaniline and 4,4′-oxydiphenol) was prepared through iodination, acetyl protection, coupling reactions, and deacetylation protection. Such diamines play a crucial role in the development of polyimides and other high-performance materials .

- Our compound serves as a reagent for the mono-Boc (tert-butoxycarbonyl) protection of α,ω-diamines. Boc protection is commonly employed in organic synthesis to temporarily shield amino groups, allowing selective reactions at other functional groups .

Organic Field Effect Transistors (OFETs)

Photolithography and Photoacid Generators (PAGs)

Diamine Synthesis and Polyimides

Boc Protection of α,ω-Diamines

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O/c1-21(2,3)17-9-7-16(8-10-17)20(25)24-13-11-23(12-14-24)19-6-4-5-18(22)15-19/h4-10,15H,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYJRTLQEAYIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823666.png)

![3-Methyl-N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2823667.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2823670.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)